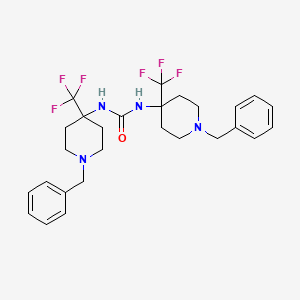

1,3-Bis-(1-benzyl-4-trifluoromethyl-piperidin-4-yl)-urea

CAS No.:

Cat. No.: VC13762714

Molecular Formula: C27H32F6N4O

Molecular Weight: 542.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H32F6N4O |

|---|---|

| Molecular Weight | 542.6 g/mol |

| IUPAC Name | 1,3-bis[1-benzyl-4-(trifluoromethyl)piperidin-4-yl]urea |

| Standard InChI | InChI=1S/C27H32F6N4O/c28-26(29,30)24(11-15-36(16-12-24)19-21-7-3-1-4-8-21)34-23(38)35-25(27(31,32)33)13-17-37(18-14-25)20-22-9-5-2-6-10-22/h1-10H,11-20H2,(H2,34,35,38) |

| Standard InChI Key | VBXXDWFHDJQUKC-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1(C(F)(F)F)NC(=O)NC2(CCN(CC2)CC3=CC=CC=C3)C(F)(F)F)CC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of two 1-benzyl-4-trifluoromethylpiperidin-4-yl moieties linked via a urea bridge. The piperidine rings adopt chair conformations, with benzyl groups at the 1-position and trifluoromethyl (-CF) groups at the 4-position . The urea group (-NH-C(=O)-NH-) serves as a hydrogen-bond donor/acceptor, a feature common in receptor-targeting drugs .

Key Structural Attributes:

-

Piperidine Rings: Provide rigidity and influence lipophilicity.

-

Trifluoromethyl Groups: Enhance metabolic stability and electron-withdrawing effects .

-

Benzyl Substituents: Contribute to hydrophobic interactions and potential receptor binding .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical for confirming its structure. The -NMR spectrum typically shows signals for benzyl aromatic protons (δ 7.2–7.4 ppm), piperidine methylenes (δ 2.5–3.5 ppm), and urea NH protons (δ 5.8–6.2 ppm). High-resolution MS data align with the molecular formula, showing a parent ion at m/z 543.2 ([M+H]) .

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, starting with functionalized piperidine precursors. A representative route includes:

-

Alkylation: Introducing benzyl groups to 4-trifluoromethylpiperidine using benzyl halides .

-

Urea Formation: Reacting two equivalents of 1-benzyl-4-trifluoromethylpiperidin-4-amine with phosgene or carbonyldiimidazole (CDI) .

Critical Parameters:

-

Solvent Choice: Dimethylformamide (DMF) or tetrahydrofuran (THF) for optimal reactivity .

-

Temperature Control: Maintained between 0–70°C to prevent side reactions .

-

Purification: Column chromatography or recrystallization yields >97% purity .

Challenges and Solutions

-

Steric Hindrance: Bulky benzyl and CF groups slow reaction kinetics. Using excess reagents and prolonged reaction times improves yields.

-

Byproduct Formation: Competing N-alkylation is mitigated by protecting amine intermediates .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Solubility: Poor aqueous solubility (<0.1 mg/mL) due to lipophilic CF and benzyl groups .

-

Stability: Stable under ambient conditions but degrades above 227°C .

Metabolic Profile

In vitro studies with human liver microsomes (HLM) predict moderate clearance (Cl ≈ 5–10 μL/min/mg) . The trifluoromethyl groups resist oxidative metabolism, extending half-life compared to non-fluorinated analogs .

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume